![molecular formula C9H12N2O B14617810 N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine CAS No. 57678-41-8](/img/structure/B14617810.png)
N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxylamine group through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine typically involves the reaction of 3-(dimethylamino)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxylamine group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[3-(Dimethylamino)phenyl]methylidene}hydrazine
- N-{[3-(Dimethylamino)phenyl]methylidene}amine
- N-{[3-(Dimethylamino)phenyl]methylidene}nitrosoamine
Uniqueness
N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine is unique due to the presence of both a dimethylamino group and a hydroxylamine group in its structure
Propiedades
Número CAS |
57678-41-8 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
N-[[3-(dimethylamino)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9-5-3-4-8(6-9)7-10-12/h3-7,12H,1-2H3 |
Clave InChI |
WSZVCXQOJFYZQZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC(=C1)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



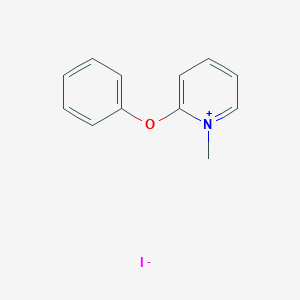
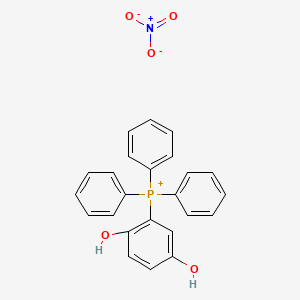
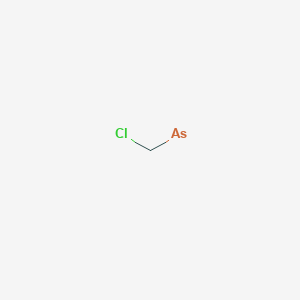

![4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14617741.png)
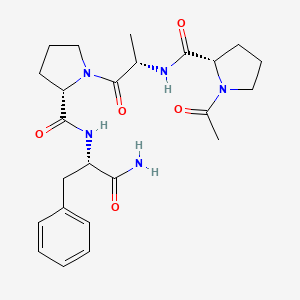
![Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate](/img/structure/B14617762.png)
![4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14617766.png)

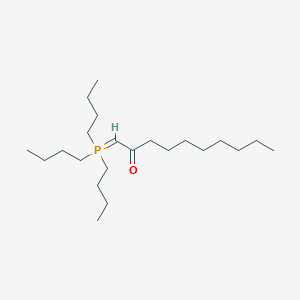


![4H-Imidazo[4,5-d]-1,2,3-triazin-4-one, 3,5-dihydro-3-hydroxy-](/img/structure/B14617807.png)
